molecular formula C9H16F3N B7987967 (S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B7987967
M. Wt: 195.23 g/mol
InChI Key: FHGMVQOFCLGBTA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group and three fluorine atoms attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclohexyl precursor.

    Fluorination: Introduction of the trifluoromethyl group is achieved through fluorination reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amine Introduction: The amine group is introduced via reductive amination or other amination techniques, using reagents like ammonia or primary amines in the presence of reducing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction

Properties

IUPAC Name

(2S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMVQOFCLGBTA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.